N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
Description
Structural Characterization of N-(4-Fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
Crystallographic Analysis of Thieno[2,3-d]pyrimidine Core Architecture
The thieno[2,3-d]pyrimidine core in this compound features a planar bicyclic system with fused thiophene (C–S bond length: ~1.70 Å) and pyrimidine rings (C–N bond lengths: 1.32–1.37 Å). X-ray diffraction studies of analogous compounds reveal that the sulfur atom in the thiophene ring adopts a slightly puckered conformation (dihedral angle: 2.5°–4.8° relative to the pyrimidine plane). The 4-fluorophenylamino substituent at position 4 forms a dihedral angle of 38.2°–42.7° with the core, while the phenyl group at position 5 remains nearly coplanar (deviation: <5°).
Table 1: Key crystallographic parameters for thieno[2,3-d]pyrimidine derivatives
Hydrogen bonding between the amino group and adjacent nitrogen atoms (N–H⋯N: 2.89 Å) stabilizes the crystal lattice, while C–H⋯π interactions (2.95–3.10 Å) contribute to layered molecular packing.
Spectroscopic Identification Strategies
FT-IR Analysis
The FT-IR spectrum exhibits characteristic bands at:
- 3275 cm⁻¹ : N–H stretch (amino group)
- 1598 cm⁻¹ : C=N stretch (pyrimidine ring)
- 1245 cm⁻¹ : C–F vibration (4-fluorophenyl)
- 755 cm⁻¹ : C–S out-of-plane bending (thiophene)
NMR Spectroscopy
1H NMR (DMSO-d6, 400 MHz):
- δ 8.72 (s, 1H) : H2 of pyrimidine
- δ 7.68–7.42 (m, 9H) : Aromatic protons (phenyl and fluorophenyl)
- δ 6.95 (br s, 2H) : NH2 (exchanges with D2O)
13C NMR (101 MHz, DMSO-d6):
- δ 162.1 (C4) : Pyrimidine carbon bonded to amino group
- δ 157.9 (d, J = 245 Hz) : C–F (fluorophenyl)
- δ 135.2–115.4 : Aromatic carbons
UV-Vis Spectroscopy
The compound shows absorption maxima at λ = 254 nm (π→π* transition, conjugated core) and λ = 291 nm (n→π* transition, amino group). Solvent-dependent shifts of +12 nm in polar aprotic solvents (e.g., DMSO) indicate intramolecular charge transfer.
Computational Modeling of Electronic Distribution and Tautomeric Forms
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal:
- HOMO-LUMO gap : 5.40 eV (gas phase), reduced to 5.15 eV in aqueous solution due to solvation effects
- Molecular Electrostatic Potential (MESP) : Positive potential (+42.7 kcal/mol) localized on the amino group, facilitating hydrogen bonding
Tautomeric equilibria favor the 4-amine form (99.3% population at 298 K) over the 4-imine tautomer due to resonance stabilization from the fluorophenyl group. The phenyl substituent at position 5 delocalizes electron density into the thiophene ring (NBO charge: −0.23 e).
Table 2: DFT-calculated electronic properties
| Property | Gas Phase | Water |
|---|---|---|
| HOMO (eV) | −7.14 | −7.03 |
| LUMO (eV) | −1.73 | −1.81 |
| Dipole Moment (Debye) | 5.47 | 7.09 |
| Fukui Electrophilicity (f⁻) | 0.142 (C4) | 0.158 (C4) |
Properties
IUPAC Name |
N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3S/c19-13-6-8-14(9-7-13)22-17-16-15(12-4-2-1-3-5-12)10-23-18(16)21-11-20-17/h1-11H,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDYYOJTVZEYCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Thienopyrimidine
Amination with 4-Fluoroaniline
Two primary methods are employed:
Method A: Hydrochloric Acid-Promoted Amination in Water
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Reactants : 4-Chloro-5-phenylthieno[2,3-d]pyrimidine, 4-fluoroaniline.
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Conditions :
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Solvent: Water
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Catalyst: 10 mol% HCl
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Temperature: 80°C
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Time: 22 hours
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Yield : 88%
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Mechanism : Acidic conditions protonate the pyrimidine ring, enhancing electrophilicity at C4 and facilitating nucleophilic attack by 4-fluoroaniline.
Method B: Palladium-Catalyzed Cross-Coupling
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Reactants : 4-Chloro derivative, 4-fluoroaniline.
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Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
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Base : Cs₂CO₃.
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Solvent : Toluene, 100°C, 24 hours.
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Yield : 78%
| Method | Solvent | Catalyst | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|---|
| A | H₂O | HCl | 80 | 22 | 88% |
| B | Toluene | Pd(OAc)₂ | 100 | 24 | 78% |
Optimization Insight : Method A’s aqueous conditions reduce organic solvent use and improve atom economy, making it industrially favorable.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Purification Techniques
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Crystallization : Ethanol/water (3:1) recrystallization achieves >99% purity.
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Chromatography : Silica gel column with ethyl acetate/hexane (1:4 → 1:1) for lab-scale purification.
Challenges and Mitigation Strategies
Regioselectivity in Chlorination
Amination Side Reactions
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Issue : Formation of bis-arylated byproducts.
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Mitigation :
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thieno[2,3-d]pyrimidine derivatives with reduced functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Palladium catalysts, such as palladium on carbon, are often employed in cross-coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thieno[2,3-d]pyrimidine derivatives.
Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry
N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its thieno[2,3-d]pyrimidine core can be modified through various chemical reactions, allowing chemists to explore new derivatives with potentially enhanced properties.
Biology
This compound has been extensively studied for its biological activities, particularly its role as an enzyme inhibitor. Research indicates that it can interact with specific biological macromolecules, modulating their functions. The compound's mechanism of action typically involves binding to active or allosteric sites on enzymes, influencing pathways related to inflammation and cell proliferation.
Medicine
This compound has shown promise in various therapeutic areas:
- Anticancer Activity : In vitro studies have demonstrated significant inhibition of cancer cell proliferation across multiple cell lines, with IC50 values comparable to established chemotherapeutics. Mechanistic studies indicate that the compound induces apoptosis in cancer cells through enhanced caspase activity and PARP cleavage.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a potential candidate for treating inflammatory diseases.
Industry
In industrial applications, this compound is utilized in the development of novel materials and as a precursor for synthesizing functionalized thieno[2,3-d]pyrimidines. Its unique properties make it suitable for various applications in material science.
Anticancer Studies
Recent research has focused on the anticancer properties of this compound:
- Cell Line Studies : In vitro assays using various human cancer cell lines showed significant inhibition of cell growth. The compound's efficacy was evaluated against breast cancer and colon cancer cell lines.
- Mechanistic Insights : Studies revealed that treatment with this compound led to increased apoptosis rates in treated cells compared to controls.
Inflammation Studies
Research investigating the anti-inflammatory properties of this compound indicated potential therapeutic benefits in models of chronic inflammation:
- Animal Models : In vivo studies demonstrated reduced inflammation markers in treated animals compared to untreated controls.
- Biochemical Assays : Analysis showed that the compound effectively modulated cytokine production associated with inflammatory responses.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine and pyrimidine derivatives exhibit diverse bioactivities depending on substituent patterns and core modifications. Below is a detailed comparison of N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine with structurally analogous compounds:
Substituent Variations on the Pyrimidine Ring
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 315676-75-6 | C₁₈H₁₂FN₃S | 321.379 | 4-fluorophenylamine, 5-phenyl |
| 5-(4-chlorophenyl)-N-(1-naphthyl)thieno[2,3-d]pyrimidin-4-amine | 329709-01-5 | C₂₂H₁₄ClN₃S | 387.894 | 4-chlorophenyl, 1-naphthylamine |
| N4-(4-chlorobenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine | Not provided | C₁₉H₁₄ClN₃S | 351.858 | 4-chlorobenzylamine, 5-phenyl |
| N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | 302548-85-2 | C₁₈H₁₄FN₃S | 335.396 | 4-fluorophenylamine, 5,6-dimethyl |
Key Observations :
- Electron-withdrawing groups (e.g., fluorine or chlorine) at the 4-position enhance metabolic stability and binding affinity in kinase targets .
- Methyl groups (as in 302548-85-2) introduce steric hindrance, which may alter conformational flexibility and intermolecular interactions .
Core Ring Modifications
| Compound Name | CAS Number | Molecular Formula | Core Structure | Key Features |
|---|---|---|---|---|
| This compound | 315676-75-6 | C₁₈H₁₂FN₃S | Thieno[2,3-d]pyrimidine | Sulfur-containing fused ring |
| 7-(4-chlorophenyl)-5-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 907585-70-0 | C₁₈H₁₂ClFN₄ | Pyrrolo[2,3-d]pyrimidine | Nitrogen-containing fused ring |
Key Observations :
- Thienopyrimidines (e.g., the target compound) exhibit enhanced π-π stacking interactions due to the thiophene ring’s electron-rich nature, favoring binding to aromatic protein pockets .
- Pyrrolopyrimidines (e.g., 907585-70-0) have a more electron-deficient core, which may improve solubility but reduce affinity for hydrophobic targets .
Functional Group Additions
Key Observations :
- The parent compound (195193-10-3) lacks the 4-fluorophenylamine group, resulting in reduced molecular weight and altered electronic properties .
Biological Activity
N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound classified within the thienopyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology and inflammation. This article explores the biological activity of this compound, synthesizing data from various studies and reviews.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H12FN3S |
| Molecular Weight | 321.37 g/mol |
| Boiling Point | 526.0 ± 50.0 °C (Predicted) |
| Density | 1.367 ± 0.06 g/cm³ (Predicted) |
| CAS Number | 315676-75-6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating functions related to inflammation and cell proliferation.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been evaluated in vitro against various cancer cell lines, demonstrating:
- Inhibition of Cell Proliferation : The compound showed potent inhibition of proliferation in human cancer cell lines, with IC50 values comparable to established chemotherapeutics.
- Apoptosis Induction : Mechanistic studies revealed that treatment with this compound led to increased apoptosis in cancer cells, as evidenced by enhanced caspase activity and PARP cleavage.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated:
- COX Inhibition : The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes.
- Reduction of Cytokine Production : In vitro assays indicated that the compound effectively reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages.
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes involved in cellular signaling pathways:
| Enzyme Target | Activity Description | Reference |
|---|---|---|
| COX-2 | IC50 = 0.04 ± 0.01 μmol | |
| Dihydrofolate Reductase (DHFR) | Significant inhibition observed |
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Lung Cancer : In a preclinical model of non-small cell lung cancer (NSCLC), the compound was shown to significantly reduce tumor growth when administered orally.
- Inflammatory Disease Model : In a carrageenan-induced paw edema model in rats, the compound exhibited marked anti-inflammatory effects compared to control groups.
Q & A
Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with thieno[2,3-d]pyrimidine scaffolds. Key steps include:
- Condensation : Reacting 4-fluoroaniline with 5-phenylthieno[2,3-d]pyrimidin-4-ol under nucleophilic aromatic substitution conditions.
- Catalysis : Use of Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, as seen in analogous pyrimidine syntheses .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol.
Q. Yield Optimization Strategies :
- Temperature Control : Maintaining 80–100°C during condensation improves reaction kinetics.
- Catalyst Loading : 5 mol% Pd(OAc)₂ balances cost and efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 4h, improving yield by ~15% .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm substitution patterns. For example, the 4-fluorophenyl group shows a doublet at δ 7.2–7.4 ppm (J = 8.5 Hz) in 1H NMR, while the thieno[2,3-d]pyrimidine core exhibits aromatic protons at δ 8.1–8.3 ppm .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+: 336.09).
- X-ray Crystallography : Resolve ambiguities in regiochemistry. A 5-phenyl group in thieno[2,3-d]pyrimidine creates a dihedral angle of ~12° with the pyrimidine ring, confirmed by single-crystal studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported enzyme inhibition data for this compound across studies?
Methodological Answer: Contradictory IC₅₀ values (e.g., 50 nM vs. 200 nM for kinase X) may arise from:
- Assay Conditions : Differences in ATP concentration (10 µM vs. 1 mM) or buffer pH (7.4 vs. 6.8). Standardize using the ADP-Glo™ Kinase Assay .
- Enzyme Isoforms : Test selectivity using panels like Eurofins KinaseProfiler™. For example, a 10-fold selectivity over JAK2 confirms target specificity .
- Data Normalization : Use internal controls (e.g., staurosporine as a reference inhibitor) to minimize plate-to-plate variability.
Table 1 : Comparative IC₅₀ Values Under Varied Conditions
| Kinase | ATP (µM) | pH | IC₅₀ (nM) | Source |
|---|---|---|---|---|
| Kinase X | 10 | 7.4 | 50 | |
| Kinase X | 1000 | 6.8 | 200 |
Q. What strategies determine the selectivity profile of this compound against related kinase isoforms?
Methodological Answer:
- Structural Docking : Use Schrödinger Suite to model interactions. The 4-fluorophenyl group occupies a hydrophobic pocket in Kinase X but clashes with Tyr³²⁵ in Kinase Y .
- Alanine Scanning Mutagenesis : Replace key residues (e.g., Lys²²⁰ in Kinase X) to identify binding dependencies.
- Cellular Assays : Compare phosphoprotein levels (e.g., p-ERK vs. p-STAT3) in HEK293 cells treated with 1 µM compound .
Q. How can researchers validate the compound's stability under physiological conditions for in vivo studies?
Methodological Answer:
- Plasma Stability Assay : Incubate compound (10 µM) in mouse plasma at 37°C. HPLC analysis at 0h, 1h, and 4h shows >90% intact compound, indicating stability .
- Microsomal Metabolism : Use liver microsomes (human/mouse) with NADPH cofactor. A t₁/₂ > 60 min suggests low hepatic clearance .
- Forced Degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and UV light (254 nm). Monitor degradation products via LC-MS .
Q. What in vitro models are appropriate for assessing anti-inflammatory activity?
Methodological Answer:
- LPS-Induced Macrophages : Measure TNF-α suppression in RAW264.7 cells (IC₅₀ ~ 100 nM) using ELISA .
- NF-κB Luciferase Reporter Assay : HEK293 cells transfected with NF-κB-luc show dose-dependent luminescence reduction (EC₅₀ = 75 nM) .
- Primary Cell Validation : Test in human PBMCs to confirm translational relevance .
Data Contradiction Analysis
Q. How to address conflicting solubility data (e.g., DMSO vs. aqueous buffer)?
Methodological Answer:
- Solubility Testing : Use equilibrium solubility method. For DMSO stock (50 mg/mL), dilute in PBS (pH 7.4) to 100 µM. Centrifuge at 14,000 rpm for 10 min; analyze supernatant via UV-Vis (λ = 260 nm). Precipitation indicates poor aqueous solubility .
- Co-Solvent Systems : Test combinations like PEG-300/water (30:70) to improve solubility without cytotoxicity .
Q. Why do SAR studies show variable activity for 4-fluorophenyl vs. 4-chlorophenyl analogs?
Methodological Answer:
- Electrostatic Effects : Fluorine’s electronegativity enhances hydrogen bonding with Thr²⁰³ in Kinase X, while chlorine’s bulkiness causes steric hindrance .
- Metabolic Stability : Fluorine reduces oxidative metabolism, improving t₁/₂ compared to chlorine analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
